molecular formula C10H14N2O B111880 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 16315-16-5

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B111880
CAS RN: 16315-16-5
M. Wt: 178.23 g/mol
InChI Key: HPTQHXKWSUVNNR-UHFFFAOYSA-N
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Description

“3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

It should be stored at a temperature between 0-5°C .

Scientific Research Applications

Computational Studies and Tautomerism

  • Computational Analysis: Computational studies have been conducted on various derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-ones, including 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. These studies employed a range of computational methods to establish the most stable tautomer of these compounds, aligning with experimental data (Pérez Medina, López, & Claramunt, 2006).

Structural Studies

  • Structural Characterization: Multinuclear magnetic resonance spectroscopy and X-ray diffraction methods have been used to characterize and determine the most stable tautomer of various 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including the 3,6,6-trimethyl variant (Claramunt et al., 2006).

Synthetic Applications

  • Novel Synthetic Approaches: The compound has been used in copper (I)-catalyzed 1,3-dipolar cycloaddition reactions, offering a route to 4,7-difunctionalized tetrahydroindazoles, which are significant in medicinal chemistry (Greitāns, Rībena, & Turks, 2018).
  • Development of Opioid Receptor Agonists: Structural modifications of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones have led to the creation of potent opioid receptor agonists, relevant in the study of analgesics (Cheng et al., 2014).

Medicinal Chemistry and Therapeutics

  • Human Neutrophil Elastase Inhibitors: 1,5,6,7-Tetrahydro-4H-indazol-4-ones have been synthesized and evaluated as inhibitors of human neutrophil elastase, demonstrating potential in treating diseases with excessive HNE activity (Cantini et al., 2021).

Charge Density Analysis

  • Intermolecular Interactions: High-resolution X-ray diffraction data and charge density analysis have been employed to study the types of intermolecular interactions, including C-H...F and C-F...F-C, in crystalline forms of related compounds (Chopra et al., 2006).

properties

IUPAC Name

3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQHXKWSUVNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365441
Record name 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

CAS RN

16315-16-5
Record name 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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